2-Amino-3-ethylquinoline
Overview
Description
2-Amino-3-ethylquinoline is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of an amino group at the second position and an ethyl group at the third position on the quinoline ring makes this compound a compound of interest for various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethylquinoline can be achieved through several methods. One common method involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. These methods could include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and ultrasound irradiation . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include nitroquinolines, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Amino-3-ethylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death .
Comparison with Similar Compounds
- 2-Amino-4-methylquinoline
- 2-Amino-6-chloro-3-methylquinoline
- 2-Amino-7-methoxy-3-methylquinoline
- 4-Amino-6-ethylquinoline
Comparison: 2-Amino-3-ethylquinoline is unique due to the specific positioning of the amino and ethyl groups on the quinoline ring. This unique structure can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of an ethyl group at the third position may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-ethylquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNVKCPIGEHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432510 | |
Record name | 2-Amino-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137110-44-2 | |
Record name | 2-Amino-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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